molecular formula C21H26N4O B2497968 (E)-(4-cinnamylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone CAS No. 2035023-41-5

(E)-(4-cinnamylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone

Cat. No.: B2497968
CAS No.: 2035023-41-5
M. Wt: 350.466
InChI Key: DFPKCWDPUPVIAO-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-(4-cinnamylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone features a hybrid structure combining a piperazine ring, a cinnamyl substituent, and a tetrahydrobenzo[d]imidazole scaffold. The cinnamyl group may enhance lipophilicity and membrane permeability, while the benzoimidazole core could contribute to π-π stacking interactions in biological systems .

Properties

IUPAC Name

[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O/c26-21(18-8-9-19-20(15-18)23-16-22-19)25-13-11-24(12-14-25)10-4-7-17-5-2-1-3-6-17/h1-7,16,18H,8-15H2,(H,22,23)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPKCWDPUPVIAO-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)N3CCN(CC3)CC=CC4=CC=CC=C4)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(CC1C(=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-(4-cinnamylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a piperazine moiety linked to a tetrahydrobenzo[d]imidazole structure, which is known for its diverse biological activities. The cinnamyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding.

The biological activity of this compound may be attributed to its interaction with various molecular targets:

  • Receptor Binding : The piperazine and benzimidazole structures suggest potential interactions with neurotransmitter receptors, particularly those involved in central nervous system (CNS) functions.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as farnesyltransferase (FT), which plays a role in cell signaling pathways related to cancer progression .

Antidepressant and Anxiolytic Effects

Recent studies have indicated that derivatives of benzimidazole compounds exhibit significant antidepressant and anxiolytic effects. The presence of the piperazine ring is crucial for binding to serotonin receptors, which are implicated in mood regulation .

Anticancer Properties

Compounds structurally similar to (E)-(4-cinnamylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone have demonstrated anticancer properties by inhibiting FT activity. This inhibition leads to reduced proliferation of cancer cells in vitro and in vivo models .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can help optimize its efficacy:

Structural FeatureActivity Impact
Piperazine moietyEnhances receptor binding and CNS activity
Cinnamyl groupIncreases lipophilicity and membrane permeability
Tetrahydrobenzo[d]imidazole coreEssential for enzyme inhibition

Research indicates that modifications to these structural features can significantly alter biological activity, emphasizing the importance of precise molecular design in drug development .

Study 1: Antidepressant Activity

A study evaluated the antidepressant effects of similar compounds in rodent models. Results demonstrated that modifications to the piperazine ring resulted in varying degrees of serotonin receptor affinity. The most active compound showed a significant reduction in depressive-like behaviors compared to controls .

Study 2: Anticancer Efficacy

In another study, the compound's analogs were tested against various cancer cell lines. The results indicated that certain structural modifications led to enhanced cytotoxicity against breast cancer cells. The mechanism was linked to the inhibition of FT, which is crucial for cancer cell survival and proliferation .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects. Its structure suggests it may interact with various biological pathways, making it a candidate for drug development against several diseases.

  • Anticancer Activity : Initial studies indicate that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For instance, derivatives of piperazine have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells .
  • Antimicrobial Properties : Research on related compounds has demonstrated significant antimicrobial activity against various bacterial strains. The presence of the piperazine and benzimidazole moieties may enhance this activity .

Neuropharmacology

The unique structure of (E)-(4-cinnamylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone suggests potential applications in neuropharmacology. Compounds that include piperazine derivatives have been shown to exhibit anxiolytic and antidepressant effects in preclinical studies .

Enzyme Inhibition

The compound may act as an enzyme inhibitor, targeting specific enzymes involved in disease pathways. For example, studies have indicated that similar compounds can inhibit enzymes related to inflammation and cancer progression .

Case Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of synthesized piperazine derivatives on various cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting a strong potential for further development as anticancer agents .

Case Study 2: Antimicrobial Efficacy

Research into benzothiazole and piperazine derivatives revealed that these compounds demonstrated effective antimicrobial properties against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were notably low, indicating their potential as new antimicrobial agents .

Comparison with Similar Compounds

Key Observations:
  • Substituent Effects : The cinnamyl-piperazine moiety in the target compound replaces ester or benzyl groups found in analogs, likely reducing metabolic instability compared to ester-containing derivatives (e.g., Compound 1) .
  • Rigidity vs.
  • Lipophilicity: The cinnamyl group (logP ~3.0) may increase membrane permeability relative to polar amino-substituted analogs (e.g., Compound 1, logP ~1.2) but reduce aqueous solubility.

Computational and Experimental Insights

  • Density-Functional Theory (DFT) : Studies on similar heterocycles suggest that exact exchange terms in DFT calculations (e.g., Becke’s hybrid functionals ) could predict the electronic properties of the target compound’s benzoimidazole core, such as HOMO-LUMO gaps and charge distribution.
  • Synthetic Challenges : The steric bulk of the cinnamyl-piperazine group may complicate crystallization, necessitating advanced techniques like SHELX-based refinement for structural validation .

Pharmacological Implications

  • Kinase Inhibition : Analogous structures with aromatic substituents show affinity for ATP-binding pockets .

Q & A

Q. Characterization Methods :

TechniqueParametersPurpose
HPLC C18 column, 1.0 mL/min flow, UV detection (254 nm)Purity assessment (>98%)
NMR ¹H (400 MHz), ¹³C (100 MHz) in DMSO-d₆Structural confirmation (e.g., imidazole proton at δ 7.2–7.4 ppm)
HRMS ESI+ mode, m/z accuracy < 2 ppmMolecular formula validation

Refer to analogous synthesis protocols for piperazine-containing heterocycles .

Advanced: How can theoretical frameworks guide mechanistic studies of its biological activity?

Answer:
Mechanistic research should align with established theories such as:

  • Molecular docking : Predict binding affinity to targets (e.g., serotonin receptors) using software like AutoDock Vina. Compare results with experimental IC₅₀ values from radioligand assays.
  • QSAR models : Corlate structural features (e.g., cinnamyl substituent hydrophobicity) with activity data to identify pharmacophores.

Q. Example Workflow :

Hypothesis : The cinnamyl group enhances blood-brain barrier penetration.

In vitro testing : Measure permeability using Caco-2 cell monolayers.

Computational validation : Simulate logP and polar surface area via ChemAxon.

Link findings to receptor theory or pharmacokinetic models .

Basic: How to ensure compound stability during storage and experimentation?

Answer:
Stability is influenced by:

  • Storage : Lyophilized powder at -20°C under argon, shielded from light.
  • In-solution stability : Prepare fresh solutions in DMSO (<1% water) for assays.

Q. Analytical Monitoring :

ConditionTestFrequency
Thermal (25°C, 48h)HPLC purityEvery 6 months
Photolytic (UV exposure)NMR comparisonPost-stress

Degradation products (e.g., piperazine oxidation) require LC-MS identification .

Advanced: How to resolve contradictions in pharmacological data (e.g., varying IC₅₀ values)?

Answer:
Contradictions often arise from methodological variability. Address via:

Standardization :

  • Use identical assay buffers (e.g., Tris-HCl pH 7.4 vs. PBS).
  • Validate cell lines (e.g., HEK293 vs. CHO-K1).

Meta-analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to compare datasets.

Mechanistic probes : Conduct off-target screening (e.g., kinase panels) to identify confounding interactions.

Reference systematic frameworks for data reconciliation .

Advanced: Design an environmental fate study for this compound.

Answer:
Adopt a tiered approach based on Project INCHEMBIOL guidelines :

Q. Phase 1: Laboratory Studies

ParameterMethod
Biodegradation OECD 301D (Closed Bottle Test)
Soil adsorption Batch equilibrium (OECD 106)
Hydrolysis pH 4–9 buffers, LC-MS quantification

Q. Phase 2: Field Monitoring

  • Sampling : Water, soil, and biota from agricultural runoff sites.
  • Analytics : SPE-LC-MS/MS (LOQ: 0.1 ng/L).

Basic: What analytical techniques validate synthetic intermediates?

Answer:
Critical intermediates (e.g., 4-cinnamylpiperazine) require:

  • FTIR : Confirm piperazine N-H stretch (~3300 cm⁻¹).
  • TLC : Hexane/EtOAc (3:1) for reaction monitoring (Rf ~0.5).
  • Elemental Analysis : %C, %H, %N within ±0.3% of theoretical.

See protocols for analogous intermediates .

Advanced: Optimize synthesis yield via Design of Experiments (DOE).

Answer:
Use a Box-Behnken design to optimize:

FactorRange
Temperature0–25°C
Reaction time2–12h
Catalyst loading1–5 mol%

Response : Yield (%) and purity (HPLC). Analyze via response surface methodology (RSM) to identify optimal conditions .

Advanced: How to assess in vivo neuropharmacokinetics?

Answer:
Experimental Design :

  • Model : Sprague-Dawley rats (n=6/group).
  • Dosing : 10 mg/kg IV/oral.
  • Sampling : Plasma and brain homogenates at 0.5, 2, 6, 24h.

Q. Analytics :

  • LC-MS/MS : Quantify compound and metabolites (LOQ: 1 ng/mL).
  • Pharmacokinetic Parameters : AUC, Cmax, t₁/₂.

Cross-reference neurovascular unit transport models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.